molecular formula C16H23N3O4 B1387827 2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid CAS No. 1135283-61-2

2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid

Cat. No.: B1387827
CAS No.: 1135283-61-2
M. Wt: 321.37 g/mol
InChI Key: HCLCVKKQWSTILL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (BOC) group. The BOC group is an acid-labile protecting group used in organic synthesis. The protection of amines can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction conditions are generally mild, and the BOC group can be removed using strong acids like trifluoroacetic acid in dichloromethane or HCl in methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection and deprotection strategies as described above. The use of automated synthesizers and controlled reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid is used extensively in scientific research, particularly in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme-substrate interactions and protein modifications.

    Medicine: As a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid involves its interaction with specific molecular targets. The BOC group protects the amino group, allowing selective reactions to occur at other sites on the molecule. Upon deprotection, the free amino group can participate in various biochemical reactions, influencing molecular pathways and enzyme activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid is unique due to its specific structure, which includes both an amino group and a piperazine ring. This combination allows for versatile chemical modifications and applications in various fields of research .

Properties

IUPAC Name

2-amino-5-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(22)19-8-6-18(7-9-19)11-4-5-13(17)12(10-11)14(20)21/h4-5,10H,6-9,17H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCLCVKKQWSTILL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(C=C2)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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